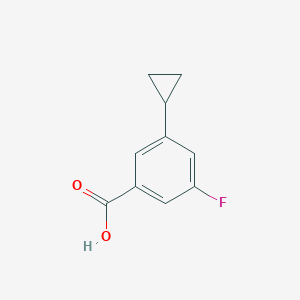

3-Cyclopropyl-5-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCMBBTUKLLMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896161-19-6 | |

| Record name | 3-cyclopropyl-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5-fluorobenzoic acid typically involves the introduction of a cyclopropyl group and a fluorine atom onto a benzoic acid framework. One common method includes the cyclopropanation of a suitable precursor followed by fluorination. The reaction conditions often involve the use of cyclopropyl bromide and a fluorinating agent such as Selectfluor under controlled temperature and pressure .

Industrial Production Methods: Industrial production of 3-Cyclopropyl-5-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-5-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

3-Cyclopropyl-5-fluorobenzoic acid is being explored for its potential therapeutic applications, particularly in drug design. Its structural similarity to other bioactive compounds suggests possible interactions with biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer properties of structurally related fluorinated benzoic acids. The findings indicated that compounds with similar structural motifs exhibited significant cytotoxic effects against various cancer cell lines. The presence of the fluorine atom may enhance lipophilicity and improve cellular uptake, making it a candidate for further development in anticancer therapies.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions, including:

- Nucleophilic Substitution Reactions: The carboxylic acid group can undergo transformations to form esters or amides.

- Coupling Reactions: It can participate in cross-coupling reactions to synthesize biaryl compounds, which are valuable in pharmaceuticals.

Synthesis Pathways

Several synthetic routes have been developed for 3-cyclopropyl-5-fluorobenzoic acid, including:

- Direct Fluorination: Utilizing fluorinating agents to introduce the fluorine atom at the desired position on the aromatic ring.

- Cyclopropanation Reactions: Involving cyclopropyl precursors that can be transformed into the target compound through electrophilic aromatic substitution.

Material Science Applications

In material science, 3-cyclopropyl-5-fluorobenzoic acid is being studied for its potential use in the development of high-performance polymers and coatings. Its unique structure may impart desirable properties such as thermal stability and chemical resistance.

Data Table: Comparison of Fluorinated Benzoic Acids

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Cyclopropyl-5-fluorobenzoic acid | Cyclopropyl group at position 3, fluorine at position 5 | Potential anticancer activity |

| 2-Fluorobenzoic acid | Fluorine at position 2 | Commonly used as a building block |

| 4-Fluorobenzoic acid | Fluorine at position 4 | Different reactivity due to positional variation |

| 3-Cyclopropylbenzoic acid | Cyclopropyl group at position 3 | Lacks fluorine substituent |

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atom contribute to its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 3-Cyclopropyl-5-fluorobenzoic acid with structurally related compounds, highlighting key differences in molecular properties and applications:

Key Observations:

- Fluorine’s electronegativity increases the acidity of the carboxylic acid group (pKa ~2.5–3.5 estimated for similar benzoic acids).

- Molecular Weight : The target compound’s lower molecular weight (180.17 g/mol) compared to its isopropyl analog (182.19 g/mol) may improve pharmacokinetic properties, such as membrane permeability.

- Functional Groups : The boronic acid derivative (C₁₁H₁₅BO₂) is tailored for cross-coupling reactions, whereas benzoic acids are often utilized as carboxylation intermediates or ligands.

Commercial Landscape :

- Pricing : 3-Cyclopropyl-5-fluorobenzoic acid is priced at 718.00 €/50 mg and 2,016.00 €/500 mg, significantly higher than analogs like N2-Cyclobutylpyridine-2,5-diamine (654.00 €/50 mg) . This disparity reflects its challenging synthesis and niche applications.

- Suppliers : Specialized vendors like CymitQuimica list it as a research-grade building block, emphasizing its role in medicinal chemistry .

Biological Activity

3-Cyclopropyl-5-fluorobenzoic acid (CPFB) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, therapeutic potentials, and relevant case studies.

3-Cyclopropyl-5-fluorobenzoic acid has the molecular formula and is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the benzene ring. The structure contributes to its unique biochemical interactions.

2.1 Enzyme Interactions

CPFB has been shown to interact with various enzymes, influencing their activity through competitive inhibition or allosteric modulation. The binding typically involves:

- Hydrogen Bonds : Stabilizing interactions with enzyme active sites.

- Hydrophobic Interactions : Contributing to the overall binding affinity.

These interactions can lead to significant alterations in metabolic pathways, particularly in the context of cancer and inflammation .

2.2 Cellular Effects

The compound affects cellular processes such as:

- Cell Signaling : Modulating pathways that regulate cell growth and apoptosis.

- Gene Expression : Influencing transcription factors that alter mRNA levels, thereby affecting protein synthesis.

CPFB's biological activity is mediated through several mechanisms:

- Enzyme Inhibition : By occupying the active site of target enzymes, CPFB prevents substrate access, leading to decreased catalytic activity.

- Receptor Modulation : It may also act on specific receptors, inducing conformational changes that enhance or inhibit signaling pathways .

4.1 Anticancer Activity

Research indicates that CPFB exhibits promising anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development in oncology .

4.2 Anti-inflammatory Effects

Studies have demonstrated that CPFB can reduce inflammatory responses in vitro and in vivo, suggesting potential applications in treating chronic inflammatory diseases .

5.1 In Vitro Studies

In vitro assays have shown that CPFB effectively inhibits specific enzymes associated with cancer metabolism, leading to reduced viability in cancer cell lines such as MCF-7 and A549. The half-maximal inhibitory concentration (IC50) values indicate potent activity, warranting further investigation into its pharmacokinetics and bioavailability.

5.2 In Vivo Studies

Animal models treated with CPFB exhibited significant reductions in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent against tumors .

6. Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H9FO2 |

| IC50 (MCF-7 Cell Line) | 12 µM |

| IC50 (A549 Cell Line) | 15 µM |

| Solubility (in water) | 0.5 mg/mL |

| LogP (octanol-water partitioning) | 3.5 |

7. Conclusion

3-Cyclopropyl-5-fluorobenzoic acid represents a promising compound with diverse biological activities, particularly in anticancer and anti-inflammatory contexts. Its interactions at the molecular level suggest significant therapeutic potential, warranting further research into its pharmacological applications.

Q & A

Q. What are the optimal laboratory conditions for synthesizing 3-Cyclopropyl-5-fluorobenzoic acid?

A two-step approach is recommended: (1) Introduce the cyclopropyl group via cyclopropanation of a pre-functionalized benzene derivative (e.g., using diazo compounds or transition-metal catalysis), and (2) perform fluorination at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor®). Final deprotection of carboxylic acid groups (e.g., trifluoroacetic acid hydrolysis) yields the target compound. Solvent selection (e.g., DMF or ethanol) and temperature control (0–25°C) are critical for minimizing side reactions .

Q. How can researchers characterize the purity and structural integrity of 3-Cyclopropyl-5-fluorobenzoic acid?

Use a combination of:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and cyclopropane ring integrity.

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological studies).

- Mass spectrometry (ESI-MS or GC-MS) for molecular weight verification (theoretical MW: 194.17 g/mol).

- Melting point analysis to compare against literature values (if available) .

Q. What safety protocols are essential when handling 3-Cyclopropyl-5-fluorobenzoic acid?

- Wear PPE: nitrile gloves, lab coat, and safety goggles.

- Avoid inhalation/contact; use fume hoods for weighing and reactions.

- Store in a cool, dry place (<4°C) away from oxidizers and strong bases.

- Dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How does the cyclopropyl group influence the electronic properties and reactivity of 3-Cyclopropyl-5-fluorobenzoic acid?

The cyclopropyl ring introduces:

- Ring strain : Enhances reactivity in nucleophilic substitution or cycloaddition reactions.

- Electron-withdrawing effects : The fluorine atom at the 5-position further polarizes the aromatic ring, increasing acidity (pKa ~2.5–3.0). Computational studies (DFT) suggest the cyclopropyl group stabilizes the carboxylate anion via hyperconjugation .

Q. What strategies resolve contradictory solubility data for 3-Cyclopropyl-5-fluorobenzoic acid in polar vs. non-polar solvents?

- Solvent screening : Test solubility in DMSO (high), ethanol (moderate), and hexane (low).

- Temperature-dependent studies : Measure solubility at 25°C vs. 60°C to identify recrystallization conditions.

- Co-solvent systems : Use DMSO-water gradients for biological assays to mitigate precipitation .

Q. Which computational methods predict the acid dissociation constant (pKa) of 3-Cyclopropyl-5-fluorobenzoic acid?

- Quantum mechanical calculations : Density Functional Theory (DFT) with solvation models (e.g., COSMO-RS) to simulate proton dissociation.

- QSAR models : Train regression models using descriptors like Hammett σ constants and frontier molecular orbitals. Validate against experimental titration data .

Q. How can researchers optimize recrystallization to obtain high-purity crystals for X-ray diffraction?

- Solvent selection : Use ethanol/water (7:3 v/v) for slow cooling (0.5°C/min).

- Seed crystals : Introduce microcrystals to induce controlled nucleation.

- Vacuum filtration : Collect crystals under reduced pressure to remove residual solvents .

Q. What spectroscopic techniques detect byproducts in 3-Cyclopropyl-5-fluorobenzoic acid synthesis?

- LC-MS/MS : Identify halogenated byproducts (e.g., di-fluorinated analogs) via fragmentation patterns.

- ¹⁹F NMR : Monitor fluorination efficiency and detect unreacted starting materials.

- IR spectroscopy : Track carbonyl stretching frequencies (1700–1750 cm⁻¹) to confirm carboxylic acid formation .

Methodological Notes

- Contradiction handling : If solubility or reactivity data conflict, cross-validate using multiple techniques (e.g., NMR titrations vs. computational pKa predictions) .

- Advanced instrumentation : Utilize synchrotron X-ray sources for resolving crystal structures of derivatives, particularly for studying cyclopropane ring geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.